molecular formula C11H14N2O3 B1616036 Methyl 5-morpholinonicotinate CAS No. 500865-54-3

Methyl 5-morpholinonicotinate

Cat. No.: B1616036
CAS No.: 500865-54-3
M. Wt: 222.24 g/mol
InChI Key: JKKSUVYKLLZBOJ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of modern science, with its principles underpinning the development of pharmaceuticals, agrochemicals, and materials. Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in this field. scirp.org Its derivatives are ubiquitous in nature and synthetic chemistry. Methyl 5-morpholinonicotinate is a prime example of a disubstituted pyridine, integrating two key functional groups—a nicotinate (B505614) ester and a morpholine (B109124) moiety—onto a central pyridine ring. This combination of structural features places it at the intersection of several important areas of chemical research.

Significance of Pyridine Carboxylates in Organic Synthesis

Pyridine carboxylic acids and their esters, known as pyridine carboxylates, are highly versatile building blocks in organic synthesis. vulcanchem.com The ester group, as seen in methyl nicotinate, can undergo a variety of chemical transformations. chemsrc.com Furthermore, the pyridine ring itself can be functionalized through various reactions, making these compounds valuable precursors for the synthesis of more complex molecules. vulcanchem.com The electronic nature of the pyridine ring, influenced by the nitrogen atom, allows for selective reactions at different positions, providing chemists with a powerful tool for molecular design. scirp.org Pyridine-2-carboxylic acid and its derivatives, for instance, have been explored as catalysts in multi-component reactions for generating diverse heterocyclic scaffolds. aablocks.comnih.gov

Overview of Morpholine-Containing Chemical Entities

Morpholine is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. This structural motif is frequently incorporated into chemical compounds to enhance their physicochemical properties, such as solubility and metabolic stability. chemsrc.com Morpholine derivatives have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their ability to participate in hydrogen bonding and other molecular interactions makes them a privileged structure in drug discovery. The inclusion of a morpholine ring in a molecule can significantly influence its pharmacokinetic profile, making it a valuable component in the design of new therapeutic agents. chemsrc.com Beyond pharmaceuticals, morpholine derivatives also find applications in materials science as curing agents and stabilizers for polymers. chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500865-54-3

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 5-morpholin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)9-6-10(8-12-7-9)13-2-4-16-5-3-13/h6-8H,2-5H2,1H3

InChI Key

JKKSUVYKLLZBOJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CN=C1)N2CCOCC2

Canonical SMILES

COC(=O)C1=CC(=CN=C1)N2CCOCC2

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Morpholinonicotinate

General Synthetic Routes to Nicotinate (B505614) Esters

Nicotinate esters, including the methyl ester intermediate required for Methyl 5-morpholinonicotinate, are derivatives of nicotinic acid (also known as niacin or vitamin B3). belnauka.by Their synthesis is a fundamental process in organic chemistry, with several well-established pathways.

The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic synthesis. For nicotinate esters, the primary methods involve direct esterification or transesterification.

Direct Esterification: The most traditional method is the Fischer-Speier esterification, which involves reacting nicotinic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. googleapis.com The reaction is typically heated to reflux to drive the equilibrium towards the product. scholarsresearchlibrary.com To achieve high yields, the water formed as a byproduct must be continuously removed from the reaction mixture. google.com Alternative approaches for direct esterification can utilize dehydrating agents such as phosphorus oxychloride in the presence of a tertiary base like pyridine (B92270). google.com

Transesterification: This method involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alcohol component. For instance, a readily available alkyl nicotinate can be reacted with a different alcohol. googleapis.com More specifically, a process for producing menthyl nicotinate involves the transesterification of a C₁-C₄ alkyl ester of nicotinic acid, such as methyl nicotinate, with menthol. google.com This reaction is often catalyzed by either acids or, more commonly, bases like sodium methoxide. googleapis.comgoogle.com The reaction is driven to completion by removing the lower-boiling alcohol byproduct under a partial vacuum. google.com

From Acid Chlorides: A third route involves converting the carboxylic acid to a more reactive species, such as an acid chloride. Nicotinoyl chloride, often in its hydrochloride salt form, can react readily with an alcohol to form the corresponding ester. googleapis.com

A comparison of common esterification methods is presented below.

MethodReactantsCatalyst/ReagentKey Features
Fischer-Speier Esterification Nicotinic Acid, MethanolStrong Acid (e.g., H₂SO₄)Reversible reaction; requires heating and often water removal. scholarsresearchlibrary.comgoogle.com
Transesterification Methyl Nicotinate, AlcoholAcid or Base (e.g., NaOMe)Useful for converting one ester to another; driven by removal of alcohol byproduct. googleapis.comgoogle.com
Acid Chloride Route Nicotinoyl Chloride, MethanolOften run with a weak baseHighly reactive; avoids equilibrium limitations. googleapis.com

While it is common to start with a pre-formed pyridine derivative like nicotinic acid, the pyridine ring itself can be constructed from acyclic precursors. These de novo syntheses are crucial for creating highly substituted or complex pyridine structures. beilstein-journals.org

Hantzsch Pyridine Synthesis: This classical method involves a condensation reaction between an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a β-ketoester. beilstein-journals.org The reaction initially forms a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. beilstein-journals.org By using different starting materials, this method allows for the synthesis of a variety of substituted pyridines.

Modern Cascade and Multicomponent Reactions: Contemporary organic synthesis has focused on developing more efficient, one-pot procedures. Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can rapidly build complex molecular frameworks. organic-chemistry.org Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly atom-economical and efficient for generating molecular diversity, including various pyridine derivatives. nih.govbohrium.comacs.org For example, a four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) can produce novel pyridines in excellent yields. nih.gov

Specific Approaches for Incorporating the Morpholine (B109124) Moiety

The introduction of the morpholine ring at the 5-position of the methyl nicotinate scaffold is a critical step. This is typically achieved through a carbon-nitrogen (C-N) bond-forming reaction, most commonly a nucleophilic aromatic substitution (SNA_r) on an activated pyridine ring.

The general strategy involves starting with a methyl nicotinate derivative that has a good leaving group, such as a halogen (chlorine or bromine), at the desired position. Morpholine, acting as a nucleophile, then displaces this leaving group. For example, the synthesis of related 6-morpholinonicotinates has been achieved by reacting a 6-chloro-substituted nicotinic acid derivative with morpholine. acs.org The reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with morpholine proceeds with high regioselectivity, preferentially substituting the chloro group at the 6-position. uni-greifswald.de A similar principle applies to the synthesis of this compound, likely starting from Methyl 5-bromo- or Methyl 5-chloronicotinate.

Another powerful method for forming such C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction uses a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine (morpholine) with an aryl halide (e.g., Methyl 5-bromonicotinate).

Reaction TypeSubstrateReagentConditionsProduct
Nucleophilic Aromatic Substitution Methyl 5-halonicotinate (X=Cl, Br)MorpholineHeat, often with a base (e.g., DIEA) in a polar solvent (e.g., DMF). acs.orgThis compound
Buchwald-Hartwig Amination Methyl 5-bromonicotinateMorpholinePd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., Xantphos), base.This compound

Optimization of Reaction Conditions and Yields

Achieving a high yield of the final product requires careful optimization of various reaction parameters. The efficiency of both the esterification and the C-N bond formation steps can be significantly influenced by the choice of solvent, catalyst, temperature, and reaction time. scielo.br

For the nucleophilic substitution step, optimization would involve screening different bases, solvents, and temperatures to maximize the conversion of the starting material while minimizing side reactions. For instance, in the synthesis of related substituted nicotinates, solvents like N,N-dimethylformamide (DMF) or dioxane are often used, with temperatures ranging from 80 °C to 110 °C. acs.org

The following table conceptualizes how reaction conditions could be optimized for the nucleophilic aromatic substitution of Methyl 5-bromonicotinate with morpholine, based on general principles and related syntheses.

ParameterVariationExpected Outcome on YieldRationale
Temperature 50°C -> 80°C -> 110°CIncrease, then potentially decreaseHigher temperature increases reaction rate, but may lead to decomposition or side products if too high. researchgate.net
Solvent Toluene -> THF -> DMFIncreasePolar aprotic solvents like DMF are generally effective for SNA_r reactions. acs.org
Base None -> K₂CO₃ -> DIEAIncreaseA non-nucleophilic organic base like DIEA can neutralize the HBr formed, driving the reaction forward. acs.org
Reaction Time 4h -> 12h -> 24hIncrease, then plateauThe reaction should be monitored (e.g., by TLC or LC-MS) to find the point of maximum conversion. scielo.br

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov These principles are increasingly being applied to the synthesis of pyridine derivatives. bohrium.com

Several green strategies can be envisioned or have been applied to the synthesis of nicotinate esters and related pyridine compounds.

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govacs.org This technique is recognized as a green chemistry tool and has been successfully used in one-pot, multicomponent reactions to build pyridine rings. nih.govacs.org

Enzymatic and Biocatalysis: Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts. They operate under mild conditions (temperature, pH) and can reduce the need for protecting groups and harsh reagents. rsc.org For example, the lipase (B570770) enzyme Novozym® 435 has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in environmentally friendly solvents like tert-amyl alcohol, achieving high yields in significantly shorter reaction times compared to batch processes. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or bio-based solvents is a key green principle. nih.gov Research is ongoing to develop synthetic routes for pyridine derivatives in environmentally friendly media. bohrium.com

Metal-Free Catalysis: While transition metals like palladium are highly effective, they can be costly and pose toxicity and disposal concerns. The development of metal-free catalytic systems is a significant goal. A metal-free approach for synthesizing nicotinate derivatives has been reported via the [3 + 3] annulation of cyclopropanols with β-enamine esters, noted for its high atom efficiency and green waste profile. rsc.org

Solvent Selection and Waste Minimization

In procedures for related nicotinamide analogs, solvents such as dichloromethane (B109758) (DCM) have been used, with subsequent purification steps involving others like methanol. uni-greifswald.de However, there is a drive in the pharmaceutical industry to replace such hazardous solvents with more benign alternatives. The selection of an optimal solvent should not only be based on technical feasibility but also on its environmental and safety profile. acs.orgbeeindia.gov.in Key parameters for solvent selection include boiling point, potential for recycling, and toxicity. acs.org For example, alcohol-based solvents such as ethanol may be preferred in certain reduction or purification steps. google.com

Purification of the crude product, often accomplished through column chromatography or recrystallization, is a significant source of solvent waste. vulcanchem.com Efficient synthesis aims to minimize the need for extensive purification by maximizing the selectivity of the reaction, thereby reducing the consumption of silica (B1680970) gel and elution solvents. udayton.edu Strategies for waste minimization focus on preventing waste generation rather than treating it afterward. acs.orgbeeindia.gov.in This includes optimizing reactions to use raw materials efficiently and choosing synthetic pathways that reduce the number of purification steps required.

Table 1: Evaluation of Solvents for Green Synthesis This table provides an interactive comparison of solvents based on key environmental and safety criteria, reflecting the principles of solvent selection for waste minimization.

SolventBoiling Point (°C)Health HazardEnvironmental HazardRecyclability
Dichloromethane 39.6Suspected CarcinogenHighModerate
Methanol 64.7ToxicModerateHigh
Ethanol 78.4LowLowHigh
2-Methyl-THF 80.2ModerateLowHigh
Water 100LowLowHigh

Catalytic Methods for Enhanced Efficiency

Catalytic methods are central to the efficient synthesis of this compound, primarily by enabling reactions that would otherwise be slow or unselective. The use of catalysts is a core principle of green chemistry, as they are used in small amounts and can be recycled, in contrast to stoichiometric reagents which are consumed in the reaction and generate more waste. acs.org

A common and effective method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination, a cross-coupling reaction. vulcanchem.com This reaction creates the crucial C-N bond between the pyridine ring of a nicotinic acid derivative and the nitrogen atom of morpholine. vulcanchem.com

The reaction typically employs a palladium source, such as palladium(II) acetate (Pd(OAc)₂), in conjunction with a specialized phosphine ligand. vulcanchem.com The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A frequently used ligand for this type of transformation is Xantphos. vulcanchem.com The efficiency of the catalytic system can be fine-tuned by modifying the catalyst, ligand, base, and reaction conditions to maximize the yield and purity of the final product. vulcanchem.com The development of highly active catalysts allows for lower catalyst loadings, which is economically and environmentally advantageous. rsc.org

Table 2: Typical Catalytic System Components for Synthesis This interactive table details the components of a common palladium-based catalytic system used in the synthesis of this compound.

ComponentExampleFunction
Precursor 1 Methyl 5-bromonicotinateProvides the pyridine-ester backbone. vulcanchem.com
Precursor 2 MorpholineActs as the amine source. vulcanchem.com
Catalyst Palladium(II) acetate (Pd(OAc)₂)The active metal center for cross-coupling. vulcanchem.com
Ligand XantphosStabilizes the catalyst and facilitates the reaction. vulcanchem.com
Base e.g., Sodium tert-butoxideActivates the amine and neutralizes acid formed.
Solvent e.g., Toluene, DioxaneSolubilizes reactants and facilitates heat transfer.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Nicotinate (B505614) Ester Formation

The synthesis of nicotinate esters, including Methyl 5-morpholinonicotinate, can be achieved through several mechanistic pathways.

A prevalent method for forming the core nicotinate ester structure is through the esterification of nicotinic acid . This reaction typically involves reacting nicotinic acid with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. The excess alcohol often serves to shift the equilibrium towards the formation of the ester.

Another significant pathway is through nucleophilic substitution reactions . For instance, a common industrial synthesis of this compound involves the condensation of morpholine (B109124) with a nicotinic acid derivative, such as methyl 5-bromonicotinate. vulcanchem.com This reaction is often facilitated by a palladium catalyst, like palladium(II) acetate (B1210297), in conjunction with a ligand such as Xantphos to enable the cross-coupling. vulcanchem.com

Furthermore, mechanochemical methods, such as high-speed ball-milling, present a solvent-free and green alternative for esterification. rsc.orgnih.gov One such method involves the reaction of nicotinic acid with an alcohol in the presence of iodine and potassium hypophosphite, affording the ester in high yields within a short reaction time. rsc.orgnih.gov Isotope labeling studies have shown that in some mechanochemical esterifications, the oxygen atom from the alcohol is incorporated into the ester product. rsc.orgnih.gov

The following table summarizes common synthetic routes for nicotinate esters:

Reaction Type Reactants Conditions Key Features
Fischer EsterificationNicotinic Acid, MethanolStrong Acid Catalyst (e.g., H₂SO₄), RefluxEquilibrium-driven reaction.
Palladium-Catalyzed Cross-CouplingMethyl 5-bromonicotinate, MorpholinePd(OAc)₂, XantphosEfficient for C-N bond formation. vulcanchem.com
Mechanochemical EsterificationNicotinic Acid, MethanolI₂, KH₂PO₂, Ball-millingSolvent-free, rapid reaction. rsc.orgnih.gov

Role of the Morpholine Group in Reaction Dynamics

The morpholine substituent at the 5-position of the pyridine (B92270) ring plays a pivotal role in modulating the reactivity of this compound.

The presence of the morpholine moiety also introduces steric bulk, which can direct the regioselectivity of reactions by hindering access to adjacent positions on the pyridine ring. vulcanchem.com Furthermore, the morpholine nitrogen is basic and can be protonated, which can significantly alter the compound's reactivity and solubility in acidic conditions. nih.gov In some instances, morpholine can act as an organobase to catalyze reactions. bibliomed.org

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by both nucleophilic and electrophilic centers.

Nucleophilic Character: The primary nucleophilic sites in the molecule are the nitrogen atoms of both the pyridine and morpholine rings. vulcanchem.com The lone pair of electrons on these nitrogen atoms allows them to participate in reactions with electrophiles. The pyridine nitrogen is generally less basic than the morpholine nitrogen due to the aromatic nature of the pyridine ring. The nucleophilicity of these centers is crucial for their interaction with biological targets like enzymes and receptors. vulcanchem.com

Electrophilic Character: The electrophilic sites are primarily the carbon atoms within the pyridine ring and the carbonyl carbon of the methyl ester group. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. The carbonyl carbon of the ester is a classic electrophilic center and can undergo nucleophilic acyl substitution reactions, such as hydrolysis back to the carboxylic acid. drugbank.com

The general reactivity can be summarized as follows:

Nucleophiles will attack: The carbon atoms of the pyridine ring and the carbonyl carbon of the ester. youtube.combyjus.com

Electrophiles will be attacked by: The nitrogen atoms of the pyridine and morpholine rings. youtube.com

Radical Cascade Reactions in Related Systems

While specific studies on radical cascade reactions of this compound are not extensively documented, the principles can be inferred from related heterocyclic systems. Radical cascade reactions are powerful synthetic tools for constructing complex molecular architectures, including various nitrogen-containing heterocycles. nih.govsioc-journal.cn

These reactions often involve the generation of a radical species that then undergoes a series of intramolecular cyclizations. acs.org In systems containing both an alkene and a heterocycle, a radical can add to the alkene, and the resulting radical intermediate can then cyclize onto the heterocyclic ring. beilstein-journals.org For instance, visible-light-mediated photoredox chemistry has been employed to initiate radical cascade reactions for the synthesis of complex indole (B1671886) alkaloids. aablocks.com

In the context of morpholine-containing compounds, radical reactions could potentially be initiated at various positions. For example, nitrogen-centered radicals can be generated and used for the amination of heteroaromatic systems. acs.org The development of such reactions for morpholine-substituted pyridines could offer novel routes to complex polycyclic structures.

Stereochemical Considerations in Synthetic Pathways

The synthesis of this compound itself does not typically involve the creation of chiral centers directly on the core structure. However, stereochemistry becomes a critical consideration when this compound is used as a building block for more complex molecules, or if chiral auxiliaries are employed during its synthesis.

For instance, if the synthesis involves a reaction that could generate a stereocenter, such as the reduction of a ketone or an asymmetric cyclization, the stereochemical outcome would need to be controlled. researchgate.net In the synthesis of complex natural products, controlling both enantioselectivity and diastereoselectivity in radical cascade cyclizations is a significant challenge and an active area of research. nih.gov

When synthesizing derivatives of this compound that do contain chiral centers, the stereochemistry can be influenced by the choice of catalysts, reagents, and reaction conditions. For example, the use of chiral catalysts in hydrogenation or cyclization reactions can lead to the preferential formation of one enantiomer over the other. acs.org

Derivatization Chemistry and Functionalization

Strategies for Analytical Derivatization

Analytical derivatization is primarily employed to modify an analyte to enhance its detectability and improve its chromatographic behavior, particularly for techniques like gas chromatography (GC). Analytes with polar functional groups, such as primary/secondary amines and hydroxyl groups, are often derivatized to increase their volatility and thermal stability. sigmaaldrich.comweber.hu However, the structure of Methyl 5-morpholinonicotinate, which lacks active hydrogen atoms on its nitrogen or hydroxyl groups, presents challenges for conventional derivatization methods.

Silylation is a widely used derivatization technique for GC analysis, where an active hydrogen atom in functional groups like -OH, -COOH, -NH₂, and -SH is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net This substitution reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility. weber.hu

For this compound, direct silylation is generally not feasible under standard conditions. The morpholine (B109124) nitrogen is tertiary, and there are no hydroxyl or other groups with active hydrogens. The reactivity of functional groups towards silylating reagents typically follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com Within amines, reactivity is highest for primary amines, followed by secondary amines; tertiary amines are generally unreactive towards silylation. researchgate.net

While direct silylation of the parent molecule is unlikely, analysis of precursors or metabolites containing reactive functional groups could employ this technique. For instance, if a synthetic precursor to this compound contained a primary or secondary amine, silylation would be a viable analytical strategy.

Acylation is another key derivatization strategy for GC, involving the introduction of an acyl group (R-C=O) into a molecule, typically at a primary or secondary amine, hydroxyl, or thiol group. researchgate.net This process yields derivatives that are more volatile and stable. Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) are used to create derivatives with enhanced detectability by electron capture detectors (ECD). nih.gov

As with silylation, the tertiary nature of the morpholine nitrogen in this compound makes it a poor candidate for standard acylation procedures aimed at analytical enhancement. While acylation of nicotinic acid esters can be performed, these are typically synthetic transformations rather than analytical derivatization steps. beilstein-journals.orgekb.egresearchgate.net Chloroformate reagents are capable of reacting with tertiary amines, but this usually results in dealkylation or the formation of quaternary salts, which are not ideal for GC analysis. researchgate.net For related compounds, such as the parent morpholine (a secondary amine), derivatization via acylation or reaction with reagents like 2,4-dinitrofluorobenzene or 1-naphthylisothiocyanate is a well-established method for analysis. nih.govnih.gov

Alkylation involves the addition of an alkyl group to a molecule. While the tertiary morpholine nitrogen in this compound is nucleophilic and can undergo alkylation to form a quaternary ammonium (B1175870) salt, this modification increases the ionic character and molecular weight, thereby decreasing volatility. weber.huresearchgate.net Consequently, this approach is generally counterproductive for enhancing analysis by gas chromatography.

However, other derivatization reactions are used for related amine structures. For example, morpholine, as a secondary amine, can be derivatized by reaction with sodium nitrite (B80452) under acidic conditions to form the volatile and stable N-nitrosomorpholine (NMOR), which is readily analyzable by GC-MS. nih.govnih.govresearchgate.net This strategy would be applicable to the detection of morpholine as a potential impurity or precursor rather than the target molecule itself.

The selection of a derivatization reagent is dictated by the functional groups present in the analyte. sigmaaldrich.com For this compound, the lack of highly reactive functional groups for common GC derivatization techniques limits the options for volatility enhancement.

Optimization of any derivatization reaction involves several key parameters:

Temperature and Time: Reaction kinetics are highly dependent on temperature and duration. For instance, silylation of sterically hindered groups may require elevated temperatures (e.g., 75-100 °C) and longer reaction times (e.g., 45 minutes to several hours) to proceed to completion. sigmaaldrich.comnsf.gov

Catalysts: The efficiency of derivatization can be improved with catalysts. For silylation, trimethylchlorosilane (TMCS) is often added to stronger reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance the derivatization of less reactive or sterically hindered sites. sigmaaldrich.comresearchgate.net

Solvent: The choice of solvent is crucial. Aprotic solvents like pyridine (B92270) are frequently used in silylation reactions as they can also act as an acid scavenger, driving the reaction forward. nsf.gov

The table below summarizes common derivatization reagents and their target functional groups, illustrating the challenge posed by the structure of this compound.

Derivatization MethodReagent ClassCommon ReagentsTarget Functional GroupsApplicability to this compound
Silylation Silylating AgentsBSTFA, MSTFA, TMCS-OH, -COOH, -NH₂, -SHLow (No active hydrogens)
Acylation Acylating AgentsAcetic Anhydride, TFAA, PFPA-OH, -SH, -NH₂, R₂NHLow (Tertiary amine is unreactive)
Alkylation Alkylating AgentsAlkyl Halides, Diazomethane-OH, -COOH, AminesPossible, but decreases volatility for GC

Synthetic Derivatization for Structural Modification

Synthetic derivatization aims to create new molecules with distinct properties, often as part of drug discovery or materials science. The pyridine ring and morpholine moiety of this compound offer sites for such modifications.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings like pyridine. The reactivity of the pyridine ring to electrophiles is lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comnih.gov However, the presence of the morpholino group, an electron-donating substituent, activates the pyridine ring towards electrophilic attack.

The bromination of this compound can be achieved using electrophilic brominating agents. A known derivative is Methyl 5-bromo-2-morpholinonicotinate, indicating that bromination occurs on the pyridine ring. synquestlabs.combldpharm.com

The general conditions for electrophilic bromination of activated aromatic substrates are summarized below.

ParameterDescription
Brominating Agent N-Bromosuccinimide (NBS) is a common choice due to its ease of handling compared to liquid bromine. wikipedia.orgmasterorganicchemistry.com
Solvent Aprotic solvents such as acetonitrile (B52724) (ACN) or dichloromethane (B109758) (DCM) are typically used. nsf.govresearchgate.net
Catalyst Acid catalysts (e.g., perchloric acid) can be used to activate the brominating agent. researchgate.net
Temperature Reactions are often run at room temperature or with gentle heating. nsf.govchemicalbook.com
Regioselectivity The position of bromination is directed by the existing substituents on the pyridine ring. The electron-donating morpholino group is a key director.

Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. wikipedia.org For derivatives related to this compound, several such transformations have been documented, primarily focusing on the ester moiety and substituents at the 5-position of the pyridine ring.

Key interconversions include the hydrolysis of the methyl ester, transformations of amino groups, and oxidation of sulfur or selenium substituents. For instance, the ester group of 5-substituted nicotinates can be hydrolyzed to the corresponding carboxylic acid. An example is the conversion of 5-selenyl-substituted nicotinate (B505614) to its carboxylic acid form using potassium hydroxide (B78521) in methanol, achieving a 94% yield. beilstein-journals.org

Another significant FGI involves the manipulation of nitrogen-based substituents. The synthesis of 5-aminonicotinates can be achieved through a copper-catalyzed aminative aza-annulation of enynyl azides. acs.org The resulting sulfonated aminonicotinates can then undergo further transformations. Desulfonylation to yield the free 5-amino-substituted nicotinate can be accomplished using triflic acid, providing the desired product in good yield. beilstein-journals.orgacs.org

Furthermore, nicotinates featuring sulfenyl or selenyl groups at the 5-position can be oxidized. The use of meta-chloroperoxybenzoic acid (mCPBA) allows for the conversion of these groups into the corresponding sulfoxide, sulfone, or selenoxide derivatives, demonstrating the versatility of the 5-position for further functionalization. beilstein-journals.org

Starting Material (Related Nicotinate)Reagents and ConditionsProduct Functional GroupYieldReference
Methyl 5-(phenylselenyl)nicotinateKOH (2.0 equiv), MeOHCarboxylic acid94% beilstein-journals.org
Sulfonated 5-aminonicotinateTriflic acid (2.0 equiv), DCE, 90 °C5-amino-substituted nicotinate77% beilstein-journals.org
Methyl 5-(phenylselenyl)nicotinatemCPBASelenoxide- beilstein-journals.org
Methyl 5-(p-tolylthio)nicotinatemCPBASulfoxide / Sulfone- beilstein-journals.org

Cycloaddition Reactions with Related Nicotinates

Cycloaddition reactions are powerful tools for constructing cyclic and bicyclic systems in a single step. While direct cycloaddition studies on this compound are not extensively reported, closely related nicotinate derivatives, particularly those derived from methyl 5-hydroxynicotinate, serve as excellent precursors for various cycloaddition processes. uq.edu.auresearchgate.net

A prominent example is the (4+3)-cycloaddition reaction involving N-alkyl oxidopyridinium ions. uq.edu.au These reactive intermediates are typically generated in situ from methyl 5-hydroxynicotinate. The process begins with the N-alkylation of the pyridine nitrogen, for example with methyl triflate, followed by deprotonation with a base like triethylamine. uq.edu.auresearchgate.net The resulting oxidopyridinium betaine (B1666868) can then react with a 1,3-diene.

These (4+3)-cycloadditions proceed in good to excellent yields and with high regioselectivity, providing rapid access to 7-azabicyclo[4.3.1]decane ring systems, which are scaffolds found in some natural alkaloids. uq.edu.auresearchgate.net The reaction of the N-methylated derivative of methyl 5-hydroxynicotinate with dienes like 2,3-dimethylbutadiene and 1,3-butadiene (B125203) has been shown to produce the corresponding cycloadducts in near-quantitative yields (99% and 98%, respectively). uq.edu.au The scope of this reaction has been explored by varying the N-substituent on the oxidopyridinium ion and the diene partner. umsl.edu

Beyond (4+3) cycloadditions, other modes such as (3+2) and (5+2) cycloadditions have been reported for different oxidopyridinium systems, highlighting the versatility of the nicotinate core in constructing complex molecular architectures. rsc.orgmdpi.com For instance, 3-oxidopyridinium betaines can undergo (5+2) cycloaddition with olefins to yield tropane (B1204802) derivatives. researchgate.net

Nicotinate PrecursorDieneReaction ConditionsProduct TypeYieldReference
Methyl 5-hydroxynicotinate2,3-Dimethylbutadiene1) MeOTf, CH₂Cl₂, rt; 2) Diene (10 equiv), MeCN, 85 °C, 6h(4+3) Cycloadduct99% uq.edu.au
Methyl 5-hydroxynicotinate1,3-Butadiene1) MeOTf, CH₂Cl₂, rt; 2) Diene (10 equiv), MeCN, 85 °C, 24h, sealed tube(4+3) Cycloadduct98% uq.edu.au
Ethyl 5-hydroxynicotinate2,3-Dimethylbutadiene1) Isobutyl triflate; 2) Diene(4+3) Cycloadduct67% umsl.edu
Ethyl 5-hydroxynicotinate2,3-Dimethylbutadiene1) (trans)-2-phenylcyclohexyl 2-chloroacetate; 2) Diene(4+3) Cycloadduct28% umsl.edu

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopysapub.org

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. sapub.org For Methyl 5-morpholinonicotinate, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are crucial for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the morpholine (B109124) ring, and the methyl ester. The chemical shifts are influenced by the electronic environment of each proton. libretexts.org

The protons on the pyridine ring are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The specific positions of these protons (at C2, C4, and C6) would result in unique chemical shifts and coupling patterns. The morpholine protons would likely produce signals in the range of δ 3.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen (N-CH₂) would be expected at a slightly different shift than those adjacent to the oxygen (O-CH₂). These would likely appear as triplets, assuming free rotation. The methyl ester protons are expected to be a sharp singlet, typically around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H28.5 - 8.8Doublet (d)
Pyridine-H47.5 - 7.8Doublet of doublets (dd)
Pyridine-H68.2 - 8.5Doublet (d)
Morpholine-CH₂ (N-CH₂)3.2 - 3.5Triplet (t)
Morpholine-CH₂ (O-CH₂)3.7 - 4.0Triplet (t)
Methyl Ester (-OCH₃)3.8 - 4.0Singlet (s)

Note: These are predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. nist.gov The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. nist.govmyfoodresearch.com

The carbonyl carbon of the methyl ester is expected to be the most downfield signal, typically in the range of δ 165-175 ppm. myfoodresearch.com The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The carbon attached to the morpholino nitrogen (C5) would be significantly influenced by the nitrogen atom. The morpholine carbons are expected in the δ 45-70 ppm range, with the carbons bonded to nitrogen (C-N) appearing at a different shift from those bonded to oxygen (C-O). The methyl ester carbon (-OCH₃) would be found in the upfield region, typically around δ 50-55 ppm. myfoodresearch.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Pyridine-C2150 - 155
Pyridine-C3120 - 125
Pyridine-C4130 - 135
Pyridine-C5145 - 150
Pyridine-C6140 - 145
Morpholine-C (N-CH₂)45 - 50
Morpholine-C (O-CH₂)65 - 70
Methyl Ester (-OCH₃)51 - 53

Note: These are predicted values based on general principles of ¹³C NMR spectroscopy. nist.govmyfoodresearch.com Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals in Table 1 to the carbon signals in Table 2 for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups. For instance, HMBC would show correlations between the methyl ester protons and the carbonyl carbon, as well as the pyridine ring protons with neighboring carbons, helping to piece together the entire molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub

The IR spectrum of this compound would display a number of absorption bands corresponding to the various vibrational modes of its functional groups. These include stretching and bending vibrations. For a complex molecule like this, the "fingerprint region" (below 1500 cm⁻¹) will contain a unique pattern of bands that is characteristic of the compound. nih.gov

The most prominent and diagnostic peaks in the IR spectrum would correspond to the major functional groups: the ester, the pyridine ring, and the morpholine moiety.

Ester Group: A strong, sharp absorption band is expected for the carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be present. sigmaaldrich.com

Pyridine Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Morpholine Ring: The C-H stretching of the methylene (B1212753) groups will appear in the 2850-2960 cm⁻¹ range. The C-N and C-O-C stretching vibrations of the morpholine ring are expected in the 1100-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H StretchAromatic (Pyridine)3010 - 3100Medium-Weak
C-H StretchAliphatic (Morpholine, Methyl)2850 - 2960Medium-Strong
C=O StretchEster1720 - 1740Strong
C=C / C=N StretchAromatic Ring (Pyridine)1400 - 1600Medium-Variable
C-O StretchEster, Ether (Morpholine)1100 - 1300Strong
C-N StretchMorpholine1100 - 1250Medium

Note: These are predicted values based on general IR correlation tables. chemicalbook.com Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, MS provides critical information regarding its molecular weight and elemental composition, and offers insights into its structure through the analysis of fragmentation patterns.

Molecular Ion Analysis and Fragmentation Patterns

The molecular formula of this compound is C₁₁H₁₄N₂O₃, which corresponds to a molecular weight of 222.24 g/mol . In a mass spectrum, the unfragmented molecule, ionized by the loss of a single electron, is observed as the molecular ion (M⁺˙) peak. Depending on the ionization technique used, a protonated molecule [M+H]⁺ at m/z 223.1 might also be prominently observed, especially with soft ionization methods like electrospray ionization (ESI).

Electron impact (EI) ionization is a "hard" technique that imparts significant energy to the molecule, leading to characteristic fragmentation. The fragmentation pattern is reproducible and serves as a fingerprint for the molecule's structure. acdlabs.com The fragmentation of this compound is expected to proceed through several predictable pathways based on the stability of the resulting fragments. libretexts.org

Key fragmentation pathways include:

Loss of the methoxy (B1213986) group: Cleavage of the ester can result in the loss of a methoxy radical (•OCH₃), leading to the formation of an acylium ion [M - 31]⁺.

Loss of the methyl ester group: The entire methyl ester group can be cleaved, resulting in a fragment corresponding to the morpholinopyridine cation [M - 59]⁺. acdlabs.com

Fragmentation of the morpholine ring: The morpholine ring can undergo cleavage, a common pathway for cyclic amines and ethers. libretexts.orgchim.lu This can involve the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da) or other small fragments.

Cleavage adjacent to the aromatic ring: Bonds alpha to the pyridine ring can break, leading to characteristic losses.

A table of potential major fragments and their corresponding m/z values is presented below.

Fragment IonFormula of Lost Neutralm/z of Fragment IonInterpretation
[M - H]⁺H•221Loss of a hydrogen radical
[M - OCH₃]⁺•OCH₃191Loss of the methoxy radical from the ester group
[M - COOCH₃]⁺•COOCH₃163Loss of the methyl carboxylate radical
[C₄H₈NO]⁺C₇H₆NO₂86Fragment corresponding to the morpholine cation

This table represents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental data may vary.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

To analyze this compound in complex mixtures and achieve high sensitivity and specificity, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds before they enter the mass spectrometer. shimadzu.com For GC-MS analysis, this compound may require derivatization to increase its volatility, although direct analysis is often possible. shimadzu.com The sample is vaporized and separated on a GC column, with components eluting at characteristic retention times before being ionized and detected by the mass spectrometer. phcogj.comijpsr.com A study involving the reduction of various esters utilized a GC system for analysis, which included the related compound methyl 6-morpholinonicotinate, demonstrating the suitability of GC for analyzing such structures. amazonaws.com GC-MS provides both the retention time and a mass spectrum for each separated component, allowing for confident identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for analyzing non-volatile or thermally fragile compounds in complex matrices. eurl-pesticides.eueurl-pesticides.eu The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using a soft ionization source like ESI. ekb.eg In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented, and the resulting product ions are detected. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and is widely used for quantitative analysis in various fields. eurl-pesticides.eu The choice of mobile phase modifiers, such as formic acid or ammonium (B1175870) formate, is crucial for achieving optimal ionization. nih.gov

X-ray Diffraction (XRD) and Single-Crystal Analysis

Determination of Molecular Conformation and Crystal Packing

A single-crystal XRD analysis of this compound would reveal key structural features. istanbul.edu.tr This includes the planarity of the pyridine ring and the conformation of the morpholine substituent, which is expected to adopt a stable chair conformation. The analysis would also determine the torsion angles between the pyridine ring and the methyl ester group.

Furthermore, XRD elucidates the crystal packing, which is the arrangement of molecules within the crystal lattice. nih.gov This packing is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. nih.gov For this compound, potential C-H···O or C-H···N hydrogen bonds involving the ester oxygen or the morpholine nitrogen could play a significant role in stabilizing the crystal structure. istanbul.edu.tr Pi-pi stacking interactions between the aromatic pyridine rings of adjacent molecules might also be observed. istanbul.edu.tr

Crystallographic Data Interpretation

The result of a single-crystal XRD experiment is a set of crystallographic data that describes the crystal structure in detail. While specific experimental data for this compound is not available in the cited literature, the table below provides an example of the parameters that would be determined from such an analysis, based on data for similar small organic molecules. mdpi.comnih.gov

ParameterExample ValueDescription
Chemical FormulaC₁₁H₁₄N₂O₃The elemental composition of the molecule.
Formula Weight222.24 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell. mdpi.com
Space GroupP2₁/cThe space group defines the symmetry elements within the unit cell. mdpi.com
a (Å)10.5Length of the 'a' axis of the unit cell.
b (Å)8.2Length of the 'b' axis of the unit cell.
c (Å)12.1Length of the 'c' axis of the unit cell.
α (°)90Angle between 'b' and 'c' axes.
β (°)105.3Angle between 'a' and 'c' axes.
γ (°)90Angle between 'a' and 'b' axes.
Volume (ų)1025The volume of a single unit cell.
Z4The number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. nih.gov

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods have been widely applied to organic molecules to predict geometries, energies, and a variety of other molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its excellent balance of accuracy and computational cost. For molecules structurally similar to methyl 5-morpholinonicotinate, such as nicotinic acid derivatives, DFT is frequently employed for a range of analyses.

DFT calculations, often utilizing functionals like B3LYP, are instrumental in optimizing the molecular geometry, which is the first step in most computational studies. This process determines the lowest energy arrangement of atoms in the molecule. For instance, in studies of nicotinic acid benzylidenehydrazide derivatives, the B3LYP functional with a 6-31G** basis set was used to obtain optimized structures. dergipark.org.tr Such calculations for this compound would reveal crucial bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies lower reactivity. In the study of nicotinic acid derivatives, these energy gaps were calculated to understand the stability of different isomers. dergipark.org.tr

Other properties that can be derived from DFT calculations include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For related heterocyclic compounds, DFT calculations have been successfully used to analyze vibrational spectra, providing a theoretical basis for the interpretation of experimental infrared and Raman data.

A summary of typical DFT applications for molecules analogous to this compound is presented in the table below.

DFT Application Information Gained Example Functional Example Basis Set
Geometry Optimization3D structure, bond lengths, bond anglesB3LYP6-31G
HOMO-LUMO AnalysisChemical reactivity, kinetic stabilityB3LYP6-31G
MEP MappingSites for electrophilic/nucleophilic attackM06-2X6-311++G(2d,2p)
Vibrational FrequenciesInterpretation of IR and Raman spectraB3LYP6-31G(d,p)

Hartree-Fock and Post-Hartree-Fock Methods

While DFT is widely used, Hartree-Fock (HF) theory provides a foundational ab initio approach to solving the electronic Schrödinger equation. Although it is less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a starting point for more advanced post-Hartree-Fock methods.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, systematically include electron correlation, leading to highly accurate results. However, these methods are computationally very demanding and are typically reserved for smaller molecules. For a molecule the size of this compound, their application might be limited to specific aspects of its reactivity or to benchmark the accuracy of more cost-effective methods like DFT. In some computational studies, the effectiveness of a chosen density functional is assessed by comparing the results to those from post-Hartree-Fock calculations like MP2.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it represents the atomic orbitals used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.

For organic molecules containing C, H, N, and O, like this compound, Pople-style basis sets such as 6-31G(d,p) are commonly used. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for describing chemical bonding more accurately. For more precise calculations of electronic properties, larger basis sets like 6-311++G(d,p) might be employed, which include diffuse functions ("++") to better describe anions and weak non-covalent interactions.

The computational time for these calculations is highly dependent on the number of basis functions. Therefore, a balance must be struck between the desired accuracy and the available computational resources. For initial explorations, smaller basis sets may be used, followed by more refined calculations with larger basis sets for the most promising molecular conformations or reaction pathways.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic structure information for a single molecule or a small cluster of molecules, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and the behavior of molecules in a condensed phase, such as in a solvent.

Conformational Analysis

This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles and calculating the energy of each resulting conformation. This can be achieved through both quantum mechanical and molecular mechanics methods. For example, in the computational analysis of α-nitro esters, DFT calculations were used to determine the energy differences between various conformations, which was critical for understanding the stereochemical outcome of a reaction. nih.gov A similar approach for this compound would involve rotating the bonds connecting the morpholine (B109124) ring and the ester group to the pyridine (B92270) ring to identify the global minimum energy structure and other low-energy conformers.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a biological environment or in a solution is heavily influenced by its interactions with surrounding molecules, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying these effects. In an MD simulation, the atoms of the solute and solvent are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

These simulations can provide insights into how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. For example, MD simulations have been used to study the stability of protein-ligand complexes, where the interactions with water molecules are explicitly modeled. In the context of morpholine-substituted tetrahydroquinoline derivatives, MD simulations were performed to validate the stability of the ligand within the active site of a protein over a 100-nanosecond simulation period. mdpi.com

Furthermore, computational models can account for solvent effects implicitly, where the solvent is treated as a continuous medium with a specific dielectric constant. This approach, often used in conjunction with quantum chemical calculations, can provide a good estimate of how the solvent influences the molecule's properties without the high computational cost of explicit solvent simulations.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming molecular structures. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Different DFT functionals and basis sets can be employed to achieve varying levels of accuracy. The calculated shifts can then be compared with experimentally obtained NMR spectra to validate the structure.

No specific theoretical ¹H and ¹³C NMR chemical shift data for this compound were found in the searched literature.

Simulated IR and UV-Vis Spectra

Computational simulations can also predict the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra of a molecule.

Simulated IR Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. The frequencies and intensities of these vibrations correspond to the peaks in the IR spectrum. These calculations can help in assigning the peaks in an experimental spectrum to specific functional groups and vibrational modes within the this compound molecule.

Simulated UV-Vis Spectra: The prediction of UV-Vis spectra involves calculating the electronic transitions of the molecule. Time-dependent DFT (TD-DFT) is a common method used for this purpose. The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This can help in understanding the electronic structure and chromophores present in the molecule.

No specific simulated IR or UV-Vis spectral data for this compound were found in the searched literature.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides deep insights into the mechanisms of chemical reactions, which can be difficult to study experimentally.

Transition State Analysis

For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state(s). A transition state is a high-energy structure that connects reactants and products. By optimizing the geometry of the transition state and performing a frequency calculation (which should yield exactly one imaginary frequency corresponding to the reaction coordinate), its structure and energy can be determined. This information is crucial for understanding the kinetic feasibility of a reaction pathway.

No specific transition state analysis for reactions involving this compound was found in the searched literature.

Energy Profiles of Transformations

No specific energy profiles for transformations of this compound were found in the searched literature.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. These models are built by developing a mathematical relationship between calculated molecular descriptors (which encode structural information) and an experimentally determined property. Once a reliable QSPR model is established, it can be used to predict the properties of new or uncharacterized molecules like this compound. Properties that can be predicted include boiling point, solubility, and various biological activities.

No specific QSPR studies or models developed for or including this compound were found in the searched literature.

Structure Reactivity Relationships

Influence of the Morpholine (B109124) Substituent on Reactivity

The morpholine moiety at the 5-position of the nicotinate (B505614) ring significantly influences the molecule's reactivity through a combination of electronic and steric effects. Morpholine, being a secondary amine, can act as a nucleophile and its nitrogen atom possesses a lone pair of electrons.

Steric Effects: The morpholine ring is a bulky substituent. Its presence at the 5-position can sterically hinder the approach of reactants to the adjacent positions on the pyridine (B92270) ring (positions 4 and 6). This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions.

The reactivity of Methyl 5-morpholinonicotinate towards electrophiles and nucleophiles is a direct consequence of these electronic and steric factors. The increased electron density on the pyridine ring due to the morpholino group would make it more susceptible to electrophilic attack compared to unsubstituted methyl nicotinate, although the steric bulk might direct the attack to specific positions. Conversely, the electron-donating nature of the morpholino group would decrease the electrophilicity of the carbonyl carbon in the ester group, potentially slowing down nucleophilic acyl substitution reactions.

Effects of the Ester Group on Reaction Pathways

The methyl ester group (-COOCH₃) at the 3-position of the pyridine ring is a key functional group that governs many of the reaction pathways of this compound.

Hydrolysis and Saponification: One of the most common reactions of the ester group is hydrolysis, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and methanol. The rate of hydrolysis is influenced by the electronic and steric environment around the ester group. The electron-donating morpholino group at the 5-position would be expected to decrease the rate of saponification by reducing the electrophilicity of the carbonyl carbon.

Other Nucleophilic Acyl Substitutions: The ester group can undergo a variety of other nucleophilic acyl substitution reactions. For instance, it can react with amines to form amides (aminolysis) or with alcohols in the presence of an acid or base catalyst to undergo transesterification. The facility of these reactions will similarly be influenced by the electronic and steric effects of the substituents on the nicotinate ring.

Electronic and Steric Effects of Substituents on the Nicotinate Ring

A quantitative understanding of the electronic and steric effects of the substituents is essential for predicting the reactivity of the nicotinate ring. These effects are often parameterized using substituent constants derived from linear free-energy relationships.

Steric Effects: The steric hindrance posed by a substituent can be quantified using parameters like the Taft steric parameter (Eₛ). The morpholino group, with its cyclic structure, is expected to have a significant steric demand. While a precise Eₛ value for the morpholino group is not commonly tabulated, it would be larger than that of smaller amino groups, indicating a greater steric hindrance to reactions at adjacent positions.

The combination of an electron-donating group (morpholine) at the 5-position and an electron-withdrawing group (methyl ester) at the 3-position creates a complex electronic environment on the nicotinate ring, influencing the regioselectivity of substitution reactions.

Linear Free Energy Relationships (LFER) and Hammett Correlations

Linear Free Energy Relationships (LFERs), such as the Hammett equation, provide a framework for correlating reaction rates and equilibrium constants with the electronic properties of substituents. The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

For the hydrolysis of substituted methyl nicotinates, a Hammett plot of log(k/k₀) versus σ would be expected to be linear if the reaction mechanism is consistent across the series of substituents. The sign and magnitude of the reaction constant (ρ) would provide insight into the transition state of the rate-determining step. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing substituents, suggesting the development of negative charge in the transition state. Conversely, a negative ρ value would imply that the reaction is favored by electron-donating substituents, indicating the build-up of positive charge.

For the saponification of this compound, a positive ρ value would be expected, as the attack of the hydroxide ion on the carbonyl carbon is the rate-determining step, and this is facilitated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. The electron-donating morpholino group would therefore be expected to decrease the rate of this reaction compared to unsubstituted methyl nicotinate.

Interactive Data Table: Hammett σ Constants for Common Substituents

Substituentσ_metaσ_para
-NH₂-0.16-0.66
-OH0.12-0.37
-OCH₃0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-Cl0.370.23
-Br0.390.23
-CN0.560.66
-NO₂0.710.78
-COOCH₃0.370.45

Relationship Between Molecular Structure and Chemical Behavior in Solution and Solid State

The three-dimensional structure of this compound, both in the solid state and in solution, plays a critical role in its chemical behavior.

Solid State: In the solid state, the molecule will adopt a specific conformation and packing arrangement in the crystal lattice. X-ray crystallography could reveal precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking. The conformation of the morpholine ring (typically a chair conformation) and its orientation relative to the pyridine ring would be fixed. These solid-state features can influence properties such as melting point, solubility, and solid-state reactivity. While the specific crystal structure of this compound is not widely reported, studies on similar morpholino-substituted pyridine derivatives show that the morpholine ring often adopts a chair conformation and can participate in various intermolecular interactions.

Solution: In solution, the molecule will be more flexible, and different conformations may exist in equilibrium. The rotation around the C-N bond connecting the morpholine and pyridine rings, as well as the rotation around the C-C bond of the ester group, will be possible. The preferred conformation in solution will be influenced by the solvent polarity and the potential for intramolecular and intermolecular interactions. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational preferences in solution. The dynamic behavior and the population of different conformers can affect the molecule's reactivity by influencing the accessibility of different reactive sites. For example, the orientation of the morpholine ring could shield one face of the pyridine ring, directing the approach of a reagent to the other face.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation

Chromatography is the cornerstone of analytical chemistry, providing the necessary separation of analytes from complex matrices. For Methyl 5-morpholinonicotinate, both gas and liquid chromatography techniques are applicable, each with its own set of advantages and specific considerations.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound possesses moderate volatility, its analysis by GC is feasible. To enhance its volatility and improve peak shape, derivatization may sometimes be employed, although direct analysis is often possible.

For the separation of this compound, a mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically suitable. asianpubs.org The separation mechanism relies on the differential partitioning of the analyte between the carrier gas (usually helium or hydrogen) and the stationary phase.

Key GC parameters for the analysis of compounds similar to this compound include:

Injector Temperature: Typically set around 250°C to ensure rapid and complete vaporization of the sample. nih.gov

Oven Temperature Program: A temperature gradient is often employed to ensure good separation and peak shape. An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp of 10-20°C per minute to a final temperature of 280-300°C is a common approach. asianpubs.orgmyfoodresearch.com

Carrier Gas Flow Rate: A constant flow rate of 1-2 mL/min is generally used. nih.gov

Derivatization, while not always necessary, can be beneficial. For instance, silylation of any potential active sites on the molecule could reduce tailing and improve chromatographic performance. However, for routine analysis, direct injection is often preferred for its simplicity and speed.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

ParameterTypical Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms
Injector Split/Splitless, 250°C
Oven Program 100°C (2 min), then 15°C/min to 280°C (5 min)
Carrier Gas Helium at 1.2 mL/min
Detector Mass Spectrometer (MS) or Flame Ionization (FID)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those with lower volatility like this compound. eschemy.com The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like this compound. sielc.com In this technique, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comijpsdronline.com

For the successful separation of this compound, careful optimization of the mobile phase is crucial. The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape by ensuring the consistent protonation of the basic morpholine (B109124) nitrogen. sielc.com

Table 2: Representative Liquid Chromatography (LC) Conditions for this compound

ParameterTypical Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm or Mass Spectrometry (MS)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The principles of separation in UHPLC are the same as in HPLC, but the use of smaller particles leads to a more efficient separation. For this compound, a UHPLC method would offer the advantage of rapid analysis, which is particularly beneficial for high-throughput screening applications. A typical UHPLC analysis can be completed in a fraction of the time required for a conventional HPLC method, often in under 5 minutes.

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it offers high selectivity and sensitivity, enabling the unambiguous identification and quantification of analytes.

Single quadrupole mass spectrometers are robust and relatively simple instruments that are widely used for routine analysis. They operate by filtering ions based on their m/z ratio, allowing for the detection of specific ions corresponding to the analyte of interest. In Selected Ion Monitoring (SIM) mode, the quadrupole is set to detect only a few specific m/z values, which significantly enhances sensitivity and selectivity. For this compound, the molecular ion ([M]+• for GC-MS or [M+H]+ for LC-MS) would be a primary target for SIM analysis. chemicalbook.comnih.gov

Triple quadrupole mass spectrometers (QqQ) offer even greater selectivity and sensitivity through the use of tandem mass spectrometry (MS/MS). In a triple quadrupole instrument, the first quadrupole (Q1) selects a precursor ion (e.g., the molecular ion of this compound). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The resulting product ions are then analyzed in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), is highly specific and allows for quantification at very low levels, even in complex matrices.

Table 3: Postulated MS/MS Transitions for this compound

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
[M+H]+Fragment AFragment B

Note: The specific m/z values for precursor and product ions would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for the identification of unknown compounds and the confirmation of the identity of known compounds. uni-rostock.deyoutube.com

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, can distinguish between ions with very similar nominal masses, providing a high degree of confidence in the identification of this compound. nih.gov In addition to providing accurate mass data for the parent ion, HRMS can also be used to obtain high-resolution fragmentation data, which can be used to elucidate the structure of the molecule. The ability to perform retrospective data analysis is another key advantage of HRMS, as all ions are detected, allowing for the interrogation of the data for other compounds of interest at a later date. uni-rostock.de

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the structural elucidation and sensitive quantification of this compound. The inherent architecture of this compound, featuring a nicotinic acid backbone and a morpholine substituent, lends itself to characteristic fragmentation patterns under MS/MS conditions. In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, the analyte is first ionized, commonly using electrospray ionization (ESI), to produce a protonated molecular ion [M+H]⁺. This precursor ion is then isolated in the first mass analyzer and subjected to collision-induced dissociation (CID), leading to the generation of specific product ions that are subsequently detected in the second mass analyzer.

The fragmentation of nicotinic acid derivatives often involves the cleavage of the ester group and fragmentation of the pyridine (B92270) ring. kfnl.gov.sa For this compound, characteristic product ions would be expected from the loss of the methyl ester group and fragmentation of the morpholine ring. The precise mass measurements of both precursor and product ions, obtainable with high-resolution mass spectrometers, allow for the confirmation of the elemental composition, further enhancing the confidence in identification. The specificity of monitoring a particular precursor-to-product ion transition in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification, even in complex biological matrices. nih.govresearchgate.net

Table 1: Postulated MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Postulated Product Ions (m/z) Postulated Neutral Loss
[M+H]⁺ [M+H - CH₃OH]⁺ Methanol
[M+H]⁺ [M+H - C₄H₈NO]⁺ Morpholine radical

Note: This table is based on theoretical fragmentation patterns of related nicotinic acid and morpholine-containing compounds and would require experimental verification for this compound.

Sample Preparation and Extraction Techniques

The goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the nature of the sample matrix (e.g., biological fluids, pharmaceutical formulations) and the analytical method employed.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly versatile technique for the cleanup and concentration of analytes from liquid samples. For this compound, the selection of the SPE sorbent would be dictated by the physicochemical properties of the molecule. Given its polar nature, a variety of sorbents could be applicable.

Reversed-phase SPE: C18 or other polymeric reversed-phase sorbents could be used to retain this compound from aqueous samples. The analyte would be adsorbed onto the nonpolar stationary phase, while polar impurities are washed away. Elution would be achieved with a solvent of higher organic content.

Ion-exchange SPE: The basic nitrogen on the morpholine ring and the pyridine ring allows for cation-exchange SPE. A strong or weak cation exchange sorbent could be used to retain the protonated analyte. Conversely, under basic conditions, the potential for a negative charge on the molecule is minimal, but anion exchange could be used to remove acidic impurities.

Mixed-mode SPE: Sorbents that combine both reversed-phase and ion-exchange properties could offer superior selectivity for the extraction of this compound from complex matrices.

The general steps for SPE would involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous and an organic phase. The partitioning of this compound between these phases is governed by its partition coefficient (Log P), which will be influenced by the pH of the aqueous phase.

To extract the relatively polar this compound into an organic solvent, it would be advantageous to neutralize the molecule to increase its hydrophobicity. Adjusting the pH of the aqueous sample to a value above the pKa of the morpholine nitrogen would facilitate its transfer into a moderately polar organic solvent such as ethyl acetate (B1210297) or a mixture of less polar solvents. Conversely, to back-extract the compound into an aqueous phase, the pH could be lowered to protonate the molecule, thereby increasing its aqueous solubility. The choice of organic solvent is critical and would need to be optimized to ensure efficient extraction of the target analyte while minimizing the co-extraction of interfering substances. uni-pannon.hugoogle.com

Derivatization for Enhanced Analytical Performance

Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or detectability for liquid chromatography (LC).

For GC analysis, the polarity and low volatility of this compound would necessitate derivatization. Silylation is a common technique where active hydrogens, such as those that might be present in trace water or on the molecule itself under certain conditions, are replaced with a trimethylsilyl (B98337) (TMS) group. gcms.cz This process increases the volatility and thermal stability of the analyte. Another approach could be acylation or alkylation to modify the morpholine nitrogen. gcms.cz

In the context of LC-MS, derivatization is less common as the technique can directly analyze many polar compounds. However, if enhanced sensitivity is required, a derivatizing agent that introduces a readily ionizable group or a fluorescent tag could be employed. For nicotinic acid and its derivatives, derivatization has been used to improve fluorescence detection, which could be a viable strategy for this compound if a suitable derivatization reaction for the morpholine or pyridine moiety is available. researchgate.net

Chemometric Approaches for Data Analysis and Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the analysis of this compound, chemometric techniques can be applied to the complex datasets generated by advanced analytical instruments like LC-MS/MS.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that can be used to visualize the variance within a set of samples. For example, PCA could be applied to the full-scan MS data from multiple samples containing this compound to identify outliers, group samples with similar chemical profiles, and identify potential biomarkers or impurities that differentiate sample groups.

When quantitative analysis is the goal, multivariate calibration methods such as Partial Least Squares (PLS) regression can be employed. PLS is particularly useful when dealing with complex matrices where interferences may affect the analytical signal. By modeling the relationship between the instrumental response (e.g., the MS/MS chromatogram) and the concentration of this compound, PLS can provide more robust and accurate quantification than traditional univariate calibration methods. These chemometric tools are invaluable for enhancing the quality and interpretation of analytical data in pharmaceutical and metabolomic studies involving this compound. nih.govfrontiersin.orgijpsjournal.com

Non Clinical Applications and Occurrence in Chemical Research

Role as a Synthetic Intermediate

Methyl 5-morpholinonicotinate, by its very structure, is poised to be a valuable synthetic intermediate in organic chemistry. The nicotinic acid (pyridine-3-carboxylic acid) core is a common scaffold in medicinal chemistry and materials science. The ester and morpholine (B109124) substituents offer multiple reaction sites for further chemical transformations.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The synthesis of various nicotinic acid derivatives often involves the initial esterification of nicotinic acid, followed by reactions to modify the pyridine (B92270) ring or the ester itself. For instance, methyl nicotinate (B505614) can be derivatized to form various condensed heterocyclic products.

The morpholine moiety, a saturated heterocycle, is also a key functional group in the synthesis of more complex molecules. Its nitrogen atom can act as a nucleophile, allowing for further derivatization. The presence of both the pyridine ring and the morpholine group makes this compound a bifunctional building block.

A general scheme for the synthesis of related morpholino nicotinic acid derivatives has been described, highlighting the synthetic utility of this class of compounds.

Potential in Agrochemical Research

Morpholine derivatives have a significant history in the development of agrochemicals, particularly as fungicides. The morpholine ring is a key component of several commercially successful fungicides. The biological activity of these compounds is often attributed to the specific stereochemistry and substituents on the morpholine ring.

Given this precedent, it is plausible that this compound could be investigated as a scaffold in the discovery of new agrochemicals. The nicotinic acid portion of the molecule also has relevance in this field, as some nicotinic acid derivatives have been explored for their pesticidal properties. The combination of these two moieties in a single molecule could lead to novel biological activities.

While no direct studies on the agrochemical potential of this compound have been identified, the broader class of morpholine-containing compounds continues to be an active area of research in the agrochemical industry.

Detection as a Natural Product or Metabolite in Non-Biological Systems

There is currently no evidence in the scientific literature to suggest that this compound occurs as a natural product or has been detected as a metabolite in non-biological systems. The synthesis of such a compound would likely require specific enzymatic pathways that are not known to exist in nature.

Utilization in Process Chemistry and Optimization

The synthesis of nicotinic acid esters, such as methyl nicotinate, is a well-established industrial process. Typically, it involves the esterification of nicotinic acid with an alcohol in the presence of an acid catalyst. The reaction conditions, such as temperature and catalyst type, are often optimized to maximize yield and purity.

For instance, non-catalytic methods for preparing nicotinic acid esters have been developed to avoid the presence of mineral acid residues in the final product. Additionally, processes for preparing nicotinic acid esters directly from pyridine dicarboxylic acids have been patented, aiming for more economical and efficient synthesis routes.

While specific process chemistry details for this compound are not available, the general principles of nicotinic acid esterification would apply. The introduction of the morpholine substituent would be a key step in its synthesis, and the optimization of this reaction would be a focus of any process chemistry development. The use of continuous-flow microreactors, for example, has been explored for the efficient synthesis of nicotinamide (B372718) derivatives from methyl nicotinate.

Fundamental Chemical Research on Heterocyclic Systems

Pyridine and morpholine are fundamental heterocyclic systems that are extensively studied in organic chemistry. The electronic properties of the pyridine ring, an electron-deficient aromatic system, and the conformational behavior of the morpholine ring are of significant academic interest.

Research on pyridine derivatives often focuses on their reactivity, their role as ligands in coordination chemistry, and their application in the design of functional materials. Similarly, morpholine's structural and electronic properties have been analyzed in the context of its incorporation into bioactive molecules.

This compound combines these two important heterocyclic motifs. Fundamental research on this compound could explore the electronic interactions between the morpholine and pyridine rings, the conformational preferences of the molecule, and its reactivity in various chemical transformations. Such studies would contribute to a deeper understanding of the chemistry of these important heterocyclic systems.

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 5-morpholinonicotinate to achieve high yield and purity?

Methodological Answer:

  • Begin by selecting reaction conditions (solvent, temperature, catalyst) based on precedents for similar nicotinate derivatives. Use refluxing polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .
  • Monitor reaction progress via TLC or HPLC, and employ column chromatography for purification. For yield optimization, adjust stoichiometric ratios of 5-morpholinonicotinic acid and methylating agents (e.g., methyl iodide or dimethyl sulfate) .
  • Characterize intermediates and final products using 1^1H/13^{13}C NMR and FT-IR to confirm esterification and morpholine ring integrity. Report melting points and elemental analysis to validate purity .

Q. How can researchers reliably assess the purity of this compound, and what are common pitfalls in this process?

Methodological Answer:

  • Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. Ensure baseline separation in HPLC by testing multiple columns (C18, phenyl) and mobile phases (e.g., acetonitrile/water gradients) .
  • Common pitfalls include overlooking residual solvents in NMR spectra or misinterpreting minor peaks as impurities. Always compare results with synthetic byproduct profiles from analogous reactions .

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

Methodological Answer:

  • Prioritize 1^1H NMR to verify the methyl ester signal (~3.7–3.9 ppm) and morpholine protons (2.5–3.5 ppm). Use 13^{13}C NMR to confirm carbonyl (165–170 ppm) and methyl ester (50–55 ppm) carbons .
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency. For ambiguous signals, employ 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when elucidating the structure of novel this compound derivatives?

Methodological Answer:

  • Perform computational modeling (e.g., DFT calculations) to predict NMR chemical shifts and compare them with experimental data. Use software like Gaussian or ADF for conformational analysis .
  • If discrepancies persist, synthesize isotopically labeled analogs (e.g., 15^{15}N-morpholine) to trace signal origins. Collaborate with crystallography labs for single-crystal X-ray diffraction to unambiguously confirm structures .

Q. What strategies are effective for designing experiments to study the reactivity of this compound under varying pH conditions?

Methodological Answer:

  • Use a kinetic study framework: prepare buffered solutions (pH 2–12) and monitor hydrolysis rates via UV-Vis spectroscopy at λmax for the ester group. Employ LC-MS to identify degradation products .
  • Control temperature and ionic strength to isolate pH effects. Include positive controls (e.g., methyl benzoate hydrolysis) and negative controls (ester-free analogs) to validate observations .

Q. How should researchers approach systematic reviews of this compound’s pharmacological properties across conflicting studies?

Methodological Answer:

  • Follow PRISMA guidelines for literature screening. Extract data on assay conditions (cell lines, concentrations, endpoints) and apply meta-analysis tools (RevMan, R’s metafor package) to assess heterogeneity .
  • Address contradictions by evaluating methodological rigor: prioritize studies reporting IC50 values with standard deviations, validated assays (e.g., MTT for cytotoxicity), and dose-response curves .

Q. What advanced analytical methods are recommended for tracking metabolic pathways of this compound in in vitro models?

Methodological Answer:

  • Use stable isotope tracing (e.g., 13^{13}C-labeled compound) with LC-HRMS to identify metabolites. Pair with enzymatic assays (e.g., liver microsomes) to map phase I/II metabolism .
  • For temporal resolution, employ time-course MALDI-TOF imaging in tissue sections to localize metabolite distribution .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?

Methodological Answer:

  • Feasibility : Pilot small-scale syntheses to assess resource requirements.
  • Novelty : Focus on understudied applications (e.g., as a kinase inhibitor scaffold).
  • Ethics : Ensure compliance with institutional guidelines for compound toxicity testing .
  • Relevance : Align with emerging therapeutic areas (e.g., antimicrobial resistance) .

Q. What steps ensure reproducibility when documenting experimental protocols for this compound research?

Methodological Answer:

  • Detail all synthetic steps, including exact equipment (e.g., Schlenk line for air-sensitive reactions) and reagent batches. Use SI units and report uncertainties in measurements .
  • Deposit raw spectral data and chromatograms in public repositories (e.g., Zenodo) and cite them in publications .

Data Analysis & Validation

Q. How can researchers validate conflicting bioactivity data for this compound across different assays?

Methodological Answer:

  • Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities). Apply Bland-Altman analysis to quantify inter-lab variability .
  • Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm mechanism-specific activity .

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